molecular formula C10H12N4O B2990819 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one CAS No. 320424-55-3

1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one

Cat. No.: B2990819
CAS No.: 320424-55-3
M. Wt: 204.233
InChI Key: IHTGIJJZABUXDC-ACCUITESSA-N
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Description

1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H12N4O It is characterized by the presence of a diazenyl group attached to a pyrazolone ring, which is further substituted with a methylphenyl group

Preparation Methods

The synthesis of 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one typically involves the reaction of 3-methylphenylhydrazine with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this synthetic route and optimizing reaction parameters to achieve cost-effective and efficient production.

Chemical Reactions Analysis

1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The diazenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted pyrazolone derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding hydrazine and pyrazolone derivatives.

Scientific Research Applications

1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The diazenyl group is known to interact with cellular components, leading to the generation of reactive intermediates that can induce cellular responses. The compound may also inhibit specific enzymes or proteins, thereby modulating biological pathways and exerting its effects.

Comparison with Similar Compounds

1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one can be compared with other similar compounds, such as:

    1-[2-(4-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Similar structure but with a different position of the methyl group on the phenyl ring.

    1-[2-(3-chlorophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Similar structure but with a chlorine substituent instead of a methyl group.

    1-[2-(3-nitrophenyl)diazenyl]tetrahydro-3H-pyrazol-3-one: Similar structure but with a nitro group instead of a methyl group.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their effects on the compound’s properties and applications.

Properties

IUPAC Name

1-[(3-methylphenyl)diazenyl]pyrazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-8-3-2-4-9(7-8)11-13-14-6-5-10(15)12-14/h2-4,7H,5-6H2,1H3,(H,12,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTGIJJZABUXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N=NN2CCC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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